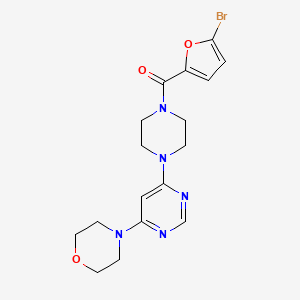

(5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone

Description

Propriétés

IUPAC Name |

(5-bromofuran-2-yl)-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN5O3/c18-14-2-1-13(26-14)17(24)23-5-3-21(4-6-23)15-11-16(20-12-19-15)22-7-9-25-10-8-22/h1-2,11-12H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHOWQOOMGCDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC=C(O4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary targets of (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation. COX-2, on the other hand, is involved in the production of prostaglandins (PGs), another group of pro-inflammatory mediators.

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells. Western blot analysis showed that the test compounds decreased the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response. Molecular docking studies revealed that the chemicals had a strong affinity for the iNOS and COX-2 active sites and formed hydrophobic interactions with them.

Biochemical Pathways

The inhibition of iNOS and COX-2 by this compound affects the production of NO and PGs, respectively. These are key mediators in the inflammatory response. By inhibiting these enzymes, the compound can reduce the concentration of these pro-inflammatory mediators, thereby mitigating inflammation.

Result of Action

The result of the compound’s action is a reduction in the inflammatory response. By inhibiting the production of key pro-inflammatory mediators, the compound can mitigate inflammation and potentially alleviate symptoms associated with inflammation-associated disorders.

Action Environment

The action of this compound can be influenced by various environmental factors. While specific factors are not mentioned in the search results, it is generally known that factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of a compound. Understanding these factors is crucial for optimizing the compound’s efficacy as a therapeutic agent.

Analyse Biochimique

Biochemical Properties

The compound (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone has been found to interact with enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX-2). These interactions are primarily hydrophobic in nature.

Cellular Effects

In cellular processes, this compound has shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations. It also reduces the expression of iNOS and COX-2 proteins, thereby inhibiting the inflammatory response.

Activité Biologique

The compound (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Structural Features

- Furan Ring : The 5-bromofuran moiety contributes to the compound's lipophilicity and potential interactions with biological targets.

- Piperazine and Morpholine : These cyclic amines are known to enhance binding affinity to various receptors and enzymes.

The biological activity of this compound may involve multiple mechanisms, including:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific kinases or phosphodiesterases, which are crucial in cell signaling pathways.

- Receptor Modulation : It could modulate neurotransmitter receptors, affecting pathways related to mood and cognition.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties , particularly in inhibiting the proliferation of cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induces apoptosis |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

These findings suggest that the compound may interact with cellular pathways involved in cancer progression.

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been explored, showing promise in:

- Anxiolytic Effects : Animal models indicate reduced anxiety-like behavior.

- Cognitive Enhancement : Potential improvements in memory and learning tasks have been observed.

Case Studies

-

Study on Anticancer Activity :

- Researchers evaluated the effects of the compound on various cancer cell lines, noting significant reductions in cell viability and increased apoptosis markers.

- The study concluded that the compound could be a candidate for further development as an anticancer agent.

-

Neuropharmacology Research :

- A study involving rodent models assessed the cognitive effects of the compound, revealing enhanced performance in memory tasks compared to control groups.

- The results support further investigation into its potential as a treatment for cognitive disorders.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications:

Modifications to the Furan Ring

- 4-(4-Aminophenyl)piperazin-1-ylmethanone: Key Difference: Replaces the 5-bromo group with a 4-aminophenyl substituent. Synthesis: Achieved via nucleophilic aromatic substitution (4-fluoronitrobenzene + 1-(2-furoyl)piperazine) followed by nitro reduction .

- These analogs often exhibit lower binding affinity in kinase assays but improved metabolic stability .

Piperazine-Morpholine-Pyrimidine Variations

- 4-(5-Chloro-2-methylphenyl)piperazinomethanone (MFCD01567524): Key Difference: Substitutes the pyrimidine-morpholine group with a chloro-methylphenyl moiety. Properties: Enhanced lipophilicity (clogP ~3.2 vs. ~2.5 for the target compound), which may improve blood-brain barrier penetration . Activity: Reported as a serotonin receptor modulator in preclinical studies .

- 6-Morpholinopyrimidin-4-yl Derivatives: Compounds retaining this group (e.g., ZINC2380878) show superior solubility (>50 μM in PBS) compared to non-morpholine analogs. This is attributed to morpholine’s polar oxygen atom .

Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Solubility (PBS) | Notable Activity |

|---|---|---|---|---|

| Target Compound | 447.3 | 5-Bromo-furan, morpholine-pyrimidine | ~30 μM | Kinase inhibition (IC50 ND) |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | 325.4 | 4-Aminophenyl, unsubstituted furan | ~100 μM | Enzyme inhibition (IC50 ND) |

| MFCD01567524 | 364.8 | 5-Chloro-2-methylphenyl, morpholine | ~20 μM | Serotonin modulation |

ND = Not disclosed in available literature.

Research Findings and Trends

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to its analogs, such as nucleophilic substitution (for bromine introduction) and Buchwald-Hartwig coupling (for morpholine-pyrimidine attachment) .

- Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance π-stacking in hydrophobic binding pockets but could increase toxicity risks compared to chlorine analogs .

- Morpholine Impact : Morpholine-containing derivatives consistently exhibit better aqueous solubility, making them preferable for in vivo studies .

Q & A

Q. What are the key structural motifs of (5-Bromofuran-2-yl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone, and how do they influence its reactivity?

The compound contains three critical structural motifs:

- 5-Bromofuran-2-yl : A brominated furan ring that enhances electrophilic substitution potential due to bromine’s electron-withdrawing effect.

- Piperazine : A heterocyclic amine that enables hydrogen bonding and serves as a flexible linker.

- 6-Morpholinopyrimidin-4-yl : A pyrimidine ring substituted with morpholine, contributing to π-π stacking and hydrogen-bond acceptor properties.

Methodological Insight : Computational modeling (e.g., DFT calculations) and spectroscopic techniques (¹H/¹³C NMR) can map electronic environments and steric effects. For example, bromine’s inductive effect on the furan ring can be analyzed via NMR chemical shifts .

Q. What synthetic routes are reported for this compound, and how can reaction yields be optimized?

Synthesis typically involves coupling the bromofuran-carbonyl moiety to the piperazine-pyrimidine core. Key steps include:

Nucleophilic substitution : Piperazine reacts with a pre-functionalized pyrimidine-morpholine intermediate.

Carbonyl coupling : Bromofuran-2-carbonyl chloride is introduced under basic conditions (e.g., NaH in THF).

Q. Optimization Strategies :

Q. How is the purity and stability of this compound assessed under laboratory conditions?

- Purity : HPLC with UV/Vis detection (95%+ purity threshold) and elemental analysis (C, H, N content within ±0.4% of theoretical values).

- Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS to detect hydrolytic or oxidative degradation .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., kinases)?

- Molecular Docking : Use software like AutoDock Vina to model binding to ATP-binding pockets of kinases.

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS).

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with morpholine oxygen, hydrophobic contacts with bromofuran) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Example: Discrepancies in IC₅₀ values for kinase inhibition may arise from:

- Assay Conditions : ATP concentration variations (e.g., 10 μM vs. 100 μM).

- Cell Line Heterogeneity : Use isogenic cell lines to control for genetic background.

- Orthogonal Assays : Validate results via SPR (binding affinity) and cellular proliferation assays (e.g., MTT) .

Q. How can the compound’s metabolic stability be improved for in vivo studies?

- Structural Modifications : Replace metabolically labile groups (e.g., morpholine → tetrahydropyran) to reduce CYP450-mediated oxidation.

- Prodrug Design : Introduce esterase-labile prodrug moieties (e.g., acetyloxy groups) to enhance bioavailability .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Q. How does the bromofuran moiety influence the compound’s photophysical properties?

- UV/Vis Spectroscopy : Bromine increases molar absorptivity in the 270–300 nm range.

- Fluorescence Quenching : Bromine’s heavy atom effect reduces fluorescence quantum yield, making it unsuitable for imaging unless modified .

Q. What in vitro and in vivo models are suitable for evaluating its toxicity profile?

- In Vitro : HepG2 cells for hepatotoxicity screening (LDH release assay).

- In Vivo : Rodent models (e.g., Sprague-Dawley rats) with dose-ranging studies (10–100 mg/kg) to assess organ-specific toxicity via histopathology .

Q. How can regioselective functionalization of the pyrimidine ring be achieved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.